molecular formula C22H25N3O3S2 B257574 N-{5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}-4-ethylbenzenesulfonamide

N-{5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}-4-ethylbenzenesulfonamide

Cat. No. B257574
M. Wt: 443.6 g/mol
InChI Key: AMWJIZNDVJYGCZ-PKEPYMRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}-4-ethylbenzenesulfonamide, also known as DAB-4, is a thiazolidine-based compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, which has led to its growing popularity among researchers in the field.

Mechanism of Action

The mechanism of action of N-{5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}-4-ethylbenzenesulfonamide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, N-{5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}-4-ethylbenzenesulfonamide has also been found to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-{5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}-4-ethylbenzenesulfonamide has been found to exhibit significant biochemical and physiological effects in various scientific research studies. It has been found to induce apoptosis, or programmed cell death, in cancer cells, which leads to the inhibition of cancer cell growth and proliferation. In addition, N-{5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}-4-ethylbenzenesulfonamide has also been found to inhibit the activity of various enzymes and proteins that are involved in the development and progression of Alzheimer's disease, which leads to the improvement of cognitive function in Alzheimer's patients.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}-4-ethylbenzenesulfonamide in lab experiments is its high potency and selectivity towards cancer cells and Alzheimer's disease. This makes it an ideal candidate for the development of new anti-cancer and anti-Alzheimer's drugs. However, one of the main limitations of using N-{5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}-4-ethylbenzenesulfonamide in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions that can be explored in the field of N-{5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}-4-ethylbenzenesulfonamide research. One potential direction is the development of new N-{5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}-4-ethylbenzenesulfonamide derivatives that exhibit improved solubility and bioavailability. Another potential direction is the investigation of the synergistic effects of N-{5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}-4-ethylbenzenesulfonamide in combination with other anti-cancer and anti-Alzheimer's drugs. Finally, further studies are needed to investigate the potential applications of N-{5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}-4-ethylbenzenesulfonamide in other areas of medicinal chemistry, such as the treatment of other neurodegenerative diseases.

Synthesis Methods

The synthesis of N-{5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}-4-ethylbenzenesulfonamide involves the reaction of 4-ethylbenzenesulfonyl chloride with N-(4-dimethylaminobenzylidene)-2-ethyl-4-oxo-1,3-thiazolidinecarboxamide in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure N-{5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}-4-ethylbenzenesulfonamide.

Scientific Research Applications

N-{5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}-4-ethylbenzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, N-{5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}-4-ethylbenzenesulfonamide has also shown promising results in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain.

properties

Product Name

N-{5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}-4-ethylbenzenesulfonamide

Molecular Formula

C22H25N3O3S2

Molecular Weight

443.6 g/mol

IUPAC Name

(NE)-N-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-ethylbenzenesulfonamide

InChI

InChI=1S/C22H25N3O3S2/c1-5-16-9-13-19(14-10-16)30(27,28)23-22-25(6-2)21(26)20(29-22)15-17-7-11-18(12-8-17)24(3)4/h7-15H,5-6H2,1-4H3/b20-15-,23-22+

InChI Key

AMWJIZNDVJYGCZ-PKEPYMRNSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)S(=O)(=O)/N=C/2\N(C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/S2)CC

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=O)C(=CC3=CC=C(C=C3)N(C)C)S2)CC

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=O)C(=CC3=CC=C(C=C3)N(C)C)S2)CC

Origin of Product

United States

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